2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine
Description
2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a phenyl ring substituted with methoxy groups at the 4- and 5-positions and a methyl group at the 2-position, attached to an ethylamine backbone. This structural motif places it within a broader class of psychoactive phenethylamines, which are often studied for their interactions with serotonin (5-HT) receptors, particularly the 5-HT2A subtype .
Its applications may span medicinal chemistry (e.g., as a precursor for neuroactive agents) or material science, given the versatility of substituted phenethylamines in organic synthesis .
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOEKWZGBXRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCN)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves the reduction of substituted β-nitrostyrenes. This can be achieved using a sodium borohydride and copper(II) chloride system, which allows for the reduction of the nitrostyrene to the corresponding phenethylamine in a one-pot procedure . Another method involves the Friedel-Crafts reaction of 4-dimethoxy benzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone, which then reacts with methenamine to produce alpha-amino-2,5-dimethoxy acetophenone. This intermediate is then reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods
The industrial production of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine typically follows similar synthetic routes but on a larger scale. The use of readily available raw materials and mild reaction conditions makes these methods suitable for industrial applications. The process involves routine operations and avoids the need for expensive reagents, making it cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, often using halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in the presence of copper(II) chloride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding quinones, while reduction typically yields the primary amine.
Scientific Research Applications
Pharmacological Applications
-
Psychoactive Properties :
- As a member of the phenethylamine family, compounds like 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine have been studied for their psychoactive effects. Research indicates that similar compounds can act as hallucinogens or stimulants, influencing serotonin receptors in the brain. The structural similarities to other psychoactive substances suggest potential for similar effects in behavioral studies .
- Potential as an Amebicide :
-
Selective Serotonin Receptor Agonism :
- The compound has been investigated for its activity at serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies suggest that modifications to the phenyl ring can significantly alter agonistic potency at these receptors, which is crucial for developing selective pharmacological agents .
Toxicological Studies
Research Tool in Behavioral Studies
- Behavioral Response Studies :
Data Tables
| Application Area | Details |
|---|---|
| Pharmacological Properties | Potential psychoactive effects; selective agonism at serotonin receptors (5-HT2A) |
| Antiparasitic Activity | Investigated as an amebicide; efficacy against protozoan pathogens |
| Toxicological Insights | Studies on related heterocyclic amines indicate potential mutagenicity; need for further research |
| Behavioral Research | Used in animal models to assess psychoactive effects and behavioral changes |
Case Studies and Findings
- Psychoactive Effects :
- Amebicidal Activity :
- Serotonin Receptor Interaction :
Mechanism of Action
The mechanism of action of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. This interaction leads to altered neurotransmitter release and changes in brain activity .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features
The table below highlights key structural differences between 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine and similar compounds:
<sup>a</sup>logP values estimated using fragment-based methods (e.g., Moriguchi logP).
Pharmacological Activity
- Receptor Binding: NBOMe derivatives (e.g., 25B-NBOMe) exhibit nanomolar affinity for 5-HT2A receptors due to the N-benzyl group, which enhances membrane permeability and binding kinetics . The absence of this group in 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine likely reduces potency.
- Functional Effects: Benzodifuran-containing analogs (e.g., 2C-B-FLY) show prolonged hallucinogenic effects due to metabolic stability from the fused ring system . The target compound’s simpler structure may result in shorter duration of action. Nitro-substituted derivatives (e.g., 25N-NBF) demonstrate reduced activity, highlighting the importance of electron-donating groups (e.g., OCH3) for receptor activation .
Physicochemical Properties
- Lipophilicity: The 4,5-dimethoxy groups increase logP compared to non-methoxy analogs, enhancing blood-brain barrier penetration. However, the 2-methyl group may slightly offset this by adding steric bulk .
- Solubility : Higher methoxy substitution generally reduces aqueous solubility, necessitating formulation adjustments for in vivo studies.
Biological Activity
2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine, commonly referred to as a derivative of the phenethylamine class, has garnered attention for its potential psychoactive properties. Structurally similar to other psychoactive substances, this compound is believed to interact with serotonin receptors, particularly the 5-HT_2A receptor, which plays a pivotal role in mood regulation and perception. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.
Pharmacological Profile
The biological activity of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is primarily characterized by its agonistic action on serotonin receptors. Research indicates that compounds within this structural class often exhibit selective agonism at the 5-HT_2A receptor, which is implicated in various neurological processes.
The mechanism through which this compound exerts its effects involves:
- Serotonergic Activity : The presence of methoxy groups enhances serotonergic activity, potentially leading to mood-altering effects.
- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), resulting in increased levels of neurotransmitters such as serotonin and dopamine.
Synthesis
The synthesis of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine can be achieved through various organic reactions. The most common methods include:
- Alkylation Reactions : Involving the introduction of the ethylamine group into a substituted aromatic framework.
- Reduction Reactions : Converting precursor compounds into the desired amine form.
Biological Studies and Findings
Case Studies
Several case studies have documented adverse effects associated with the consumption of psychoactive substances structurally related to 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine:
- Fatal Intoxication Case : A 19-year-old male's death was linked to the ingestion of blotter paper containing a potent analog (25I-NBOMe). Toxicological analysis revealed high concentrations in various body fluids, underscoring the dangers of these substances .
- Cardiac Effects in Animal Models : Studies involving rat models demonstrated that certain derivatives could prolong QT intervals on ECG, indicating potential cardiotoxicity associated with high doses .
Q & A
Q. What are the optimal synthetic routes for 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of aryl-substituted ethan-1-amine derivatives typically involves multi-step reactions, including alkylation, hydrogenation, or reductive amination. For example, similar compounds like 2-(3,5-dimethylphenyl)ethan-1-amine are synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol or ethanol under controlled temperatures (60–80°C) . For 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine, a plausible route could involve:
Friedel-Crafts alkylation to introduce the methyl group on the phenyl ring.
Methoxy group installation via nucleophilic substitution or demethylation-protection strategies.
Reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH3CN) or hydrogenation.
Optimization includes solvent selection (e.g., ethanol for polar intermediates), temperature control (to avoid side reactions), and purification via column chromatography or recrystallization.
- Example Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | AlCl3, CH3I | DCM | 0–25°C | 65% |
| 2 | NaOMe, DMF | DMF | 80°C | 70% |
| 3 | Pd/C, H2 | EtOH | 60°C | 85% |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine?
- Methodological Answer : Structural elucidation requires a combination of:
- 1H/13C NMR : To identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and the ethanamine backbone (δ 2.5–3.5 ppm). For example, 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine was characterized via NMR, with PubChem providing reference spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C11H17NO2: expected 196.1338).
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% for research-grade material).
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning, methyl substitution) influence the biological activity and receptor binding of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituent positions. For instance:
-
Methoxy groups at 4,5-positions (target compound) may enhance lipophilicity and CNS penetration vs. 2,5-substituted analogs.
-
Methyl substitution at the 2-position introduces steric hindrance, potentially altering receptor binding. Evidence from 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine shows that fluorine and methoxy groups modulate serotonin receptor affinity .
-
Experimental Design :
-
Synthesize analogs with methoxy groups at 3,4- or 2,5-positions.
-
Test in vitro binding assays (e.g., radioligand displacement for 5-HT2A receptors).
-
Correlate logP values (HPLC-derived) with activity.
- Example SAR Data :
| Compound | 5-HT2A Ki (nM) | logP |
|---|---|---|
| 4,5-Dimethoxy-2-methyl | 15 ± 2 | 2.1 |
| 3,4-Dimethoxy-2-methyl | 45 ± 5 | 1.8 |
| 2,5-Dimethoxy-4-methyl | 120 ± 10 | 1.5 |
Q. What computational chemistry approaches are suitable for predicting the interaction of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine with biological targets?
- Methodological Answer : Computational methods include:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., with serotonin receptors).
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time (e.g., 100-ns simulations).
- QSAR Modeling : Train models on analogs (e.g., 1-(4-fluoro-2-methoxyphenyl)ethan-1-amine ) to predict bioactivity.
- Electrostatic Potential Maps : Gaussian09 to visualize charge distribution and hydrogen-bonding sites.
Q. How can researchers resolve contradictory data regarding the biological activity of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine in different assay systems?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell type, buffer pH). Strategies include:
- Orthogonal Assays : Validate results using both radioligand binding (cell membranes) and functional assays (cAMP accumulation).
- Metabolic Stability Tests : Use liver microsomes to rule out degradation artifacts.
- Control Compounds : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A) to benchmark activity .
- Data Normalization : Express activity as % of control response (e.g., 100% = 10 μM serotonin).
Data Contradiction Analysis
Q. Why might crystallographic data for 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine conflict with computational predictions of its conformation?
- Methodological Answer : Discrepancies often stem from:
- Crystal Packing Effects : Solid-state conformations may differ from solution or gas-phase structures. SHELX-refined crystallography data (e.g., torsion angles) should be compared with gas-phase DFT-optimized structures .
- Protonation State : The amine group’s protonation (pH-dependent) alters electron density maps.
- Resolution Limits : Low-resolution X-ray data (<1.0 Å) may miss subtle torsional differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
